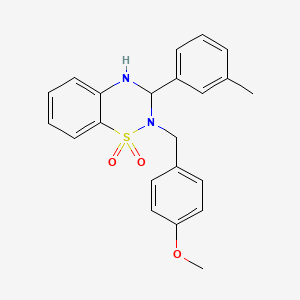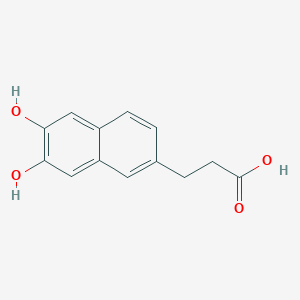
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid is an organic compound characterized by the presence of a naphthalene ring substituted with two hydroxyl groups at positions 6 and 7, and a propanoic acid group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, such as 2-naphthol.
Hydroxylation: The naphthalene ring is hydroxylated at positions 6 and 7 using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Propanoic Acid Addition: The hydroxylated naphthalene is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
化学反应分析
Types of Reactions
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
科学研究应用
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, potentially leading to anticancer effects by inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3-(6,7-Dihydroxy-1-naphthyl)propanoic acid
- 3-(6,7-Dihydroxy-2-naphthyl)propanoic acid
- 3-(6,7-Dihydroxy-3-naphthyl)propanoic acid
Uniqueness
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 6 and 7 enhance its antioxidant potential, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-(6,7-dihydroxynaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11-6-9-3-1-8(2-4-13(16)17)5-10(9)7-12(11)15/h1,3,5-7,14-15H,2,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMBIAKOZZUFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1CCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2779420.png)
![5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2779421.png)
![ethyl 3-carbamoyl-2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2779422.png)

![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)
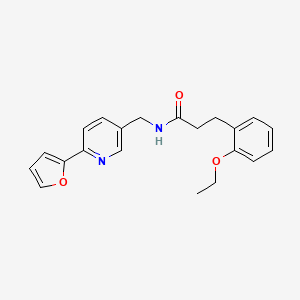
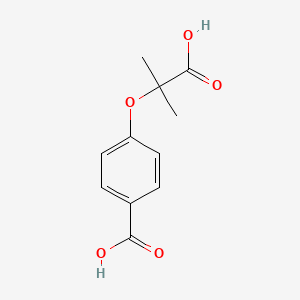
![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B2779432.png)
![2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779433.png)
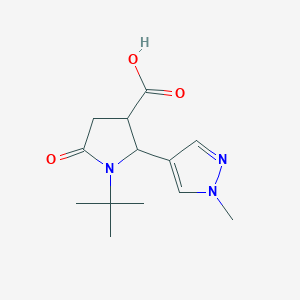
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2779435.png)
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide](/img/structure/B2779437.png)
